molecular formula C19H32ClNO B13780986 6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine CAS No. 67510-76-3

6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine

Cat. No.: B13780986
CAS No.: 67510-76-3
M. Wt: 325.9 g/mol
InChI Key: HVKQCPONISBGOC-UHFFFAOYSA-N
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Description

6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine is a chemical compound that belongs to the class of naphthylamines It is characterized by the presence of a methoxy group at the 6th position and an octyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxy-1,2,3,4-tetrahydro-1-naphthylamine.

    Alkylation: The nitrogen atom is alkylated using an octyl halide (e.g., octyl bromide) in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Reduced naphthylamine derivatives.

    Substitution: Substituted naphthylamine derivatives.

Scientific Research Applications

6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydro-1-naphthylamine: Lacks the octyl group, making it less lipophilic.

    6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: Contains a ketone group instead of an amine.

    6-Methoxy-1,2,3,4-tetrahydro-β-carboline: A structural isomer with different biological activities.

Uniqueness

6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine is unique due to the presence of both the methoxy and octyl groups, which confer distinct physicochemical properties and potential biological activities. The octyl group increases the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes and interact with lipid-rich environments.

Properties

CAS No.

67510-76-3

Molecular Formula

C19H32ClNO

Molecular Weight

325.9 g/mol

IUPAC Name

(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-octylazanium;chloride

InChI

InChI=1S/C19H31NO.ClH/c1-3-4-5-6-7-8-14-20-19-11-9-10-16-15-17(21-2)12-13-18(16)19;/h12-13,15,19-20H,3-11,14H2,1-2H3;1H

InChI Key

HVKQCPONISBGOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[NH2+]C1CCCC2=C1C=CC(=C2)OC.[Cl-]

Origin of Product

United States

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